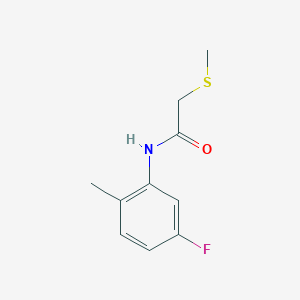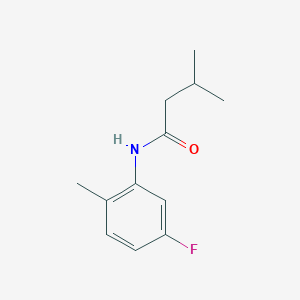
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide, also known as 'Compound X', is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is a member of the quinoline family and has been synthesized using various methods.
作用机制
The mechanism of action of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide is not fully understood. However, studies have shown that this compound can interact with various proteins and enzymes in the body, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells, making it a potential drug candidate for cancer treatment. This compound has also been shown to have neuroprotective effects, making it a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide is its versatility in various research applications. This compound can be used as a tool compound for studying the mechanism of action of various proteins and enzymes. However, one of the limitations of this compound is its high cost and difficulty in synthesis, which can limit its use in certain research applications.
未来方向
There are several future directions for N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide research. One direction is the development of this compound as a drug candidate for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the development of this compound as a tool compound for studying the mechanism of action of various proteins and enzymes. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound, which can increase its availability for research purposes.
Conclusion:
In conclusion, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide is a synthetic compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound has been synthesized using various methods and has been shown to have various biochemical and physiological effects. Although there are limitations to the use of this compound in research, there are several future directions for its development and application.
合成方法
The synthesis of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide has been achieved using various methods. One of the most commonly used methods is the reaction of 6-fluoro-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. Another method involves the reaction of 6-fluoro-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with cyclopropanecarboxylic acid in the presence of a coupling agent. The compound can also be synthesized using other methods such as the reaction of 6-fluoro-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with cyclopropanecarboxamide in the presence of a coupling agent.
科学研究应用
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been studied for its potential as a tool compound for studying the mechanism of action of various proteins and enzymes. In material science, this compound has been studied for its potential as a precursor for the synthesis of various materials such as polymers and nanomaterials.
属性
IUPAC Name |
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-9-5-8-3-4-12(17)15-10(8)6-11(9)16-13(18)7-1-2-7/h5-7H,1-4H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJXQWXGVFSYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C3CCC(=O)NC3=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514061.png)
![Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514075.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514078.png)



![2-[2-Oxo-2-[(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl)amino]ethoxy]acetic acid](/img/structure/B7514099.png)
![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)
![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)

![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)
